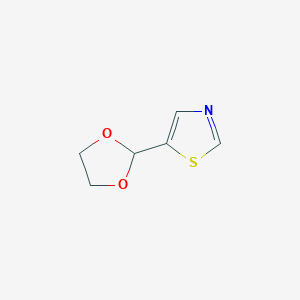

5-(1,3-Dioxolan-2-yl)-1,3-thiazole

Description

Overview of Thiazole (B1198619) Chemistry and its Foundational Role in Heterocyclic Synthesis

Thiazole, or 1,3-thiazole, is an aromatic five-membered heterocycle with the molecular formula C₃H₃NS. wikipedia.org The thiazole ring is a planar structure characterized by significant pi-electron delocalization, which imparts a degree of aromaticity greater than that of its oxazole (B20620) counterparts. wikipedia.org This aromatic character is evident in its chemical reactivity and spectroscopic properties. wikipedia.orgnih.gov

The thiazole nucleus is a fundamental building block in the synthesis of numerous important compounds. neliti.com It is a constituent of natural products like vitamin B1 (thiamine) and is found in the core structure of many synthetic pharmaceuticals. nih.gov The versatility of the thiazole ring allows it to participate in a wide range of chemical transformations, including electrophilic and nucleophilic substitution reactions. nih.govpharmaguideline.com The C2 position of the thiazole ring is particularly susceptible to deprotonation, rendering it a useful handle for introducing various functional groups. pharmaguideline.com

The significance of thiazoles extends to medicinal chemistry, where they are integral to drugs with diverse therapeutic applications, such as antimicrobial, antiretroviral, antifungal, and anticancer agents. nih.govijper.org Furthermore, thiazole derivatives have found applications as vulcanizing accelerators and photographic sensitizers. nih.gov The foundational work of Hantzsch and Hofmann paved the way for the development of thiazole chemistry, and numerous synthetic methodologies have since been established. nih.govijper.org

| Property | Description |

| Structure | Five-membered heterocyclic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. wikipedia.orgneliti.com |

| Aromaticity | Exhibits significant aromatic character due to pi-electron delocalization. wikipedia.orgnih.gov |

| Reactivity | Undergoes various reactions including electrophilic and nucleophilic substitutions. nih.govpharmaguideline.com The C2 proton is acidic and can be removed by strong bases. pharmaguideline.com |

| Occurrence | Found in natural products (e.g., thiamine) and a wide range of synthetic compounds. nih.gov |

| Applications | Crucial scaffold in medicinal chemistry, materials science, and industrial applications. neliti.comnih.gov |

The 1,3-Dioxolane (B20135) Moiety as a Synthetic Handle and Protecting Group in Organic Transformations

The 1,3-dioxolane group is a five-membered cyclic acetal (B89532) derived from the reaction of a carbonyl compound with ethylene (B1197577) glycol. wikipedia.orgchemicalbook.com This functional group plays a crucial role in organic synthesis, primarily as a protecting group for aldehydes and ketones. wikipedia.orgnih.gov The formation of a dioxolane is a reversible process, typically catalyzed by acid, which allows for the protection of a carbonyl group from unwanted reactions while other parts of the molecule are being modified. organic-chemistry.org

The stability of the 1,3-dioxolane ring towards nucleophiles and bases makes it an effective protecting group in a wide array of chemical transformations. organic-chemistry.org Deprotection can be readily achieved under acidic conditions, often through hydrolysis or transacetalization. wikipedia.orgorganic-chemistry.org

Beyond its role as a protecting group, the 1,3-dioxolane moiety can also serve as a synthetic handle. Its presence in a molecule can influence the stereochemical outcome of reactions on adjacent centers. Furthermore, the oxygen atoms in the dioxolane ring can act as coordinating sites for metal catalysts, thereby directing the course of a reaction. The synthesis of various biologically active compounds containing the 1,3-dioxolane structure underscores its importance in medicinal and natural product chemistry. nih.gov

| Feature | Description |

| Function | Primarily used as a protecting group for aldehydes and ketones. wikipedia.orgnih.gov |

| Formation | Typically formed by the acid-catalyzed reaction of a carbonyl compound with ethylene glycol. chemicalbook.comorganic-chemistry.org |

| Stability | Stable to nucleophiles and basic conditions. organic-chemistry.org |

| Cleavage | Readily cleaved under acidic conditions to regenerate the carbonyl group. wikipedia.orgorganic-chemistry.org |

| Synthetic Utility | Can influence stereochemistry and act as a coordinating group for metal catalysts. nih.gov |

Rationale for Academic Research on 5-(1,3-Dioxolan-2-yl)-1,3-thiazole as a Versatile Synthetic Intermediate

The compound this compound combines the key features of both the thiazole ring and the 1,3-dioxolane moiety, making it a highly valuable and versatile synthetic intermediate. The dioxolane group at the C5 position of the thiazole ring effectively masks a formyl group (an aldehyde). This protected aldehyde can be unveiled at a later stage in a synthetic sequence, providing a strategic advantage in the construction of complex molecules.

Research into this compound is driven by its potential as a building block for a variety of more complex thiazole derivatives. The thiazole ring itself can be further functionalized at its reactive positions, while the protected aldehyde at C5 offers a site for subsequent elaboration. For instance, the lithiation of the thiazole ring can be performed to introduce substituents, and the subsequent deprotection of the dioxolane reveals the aldehyde for further reactions such as Wittig reactions, reductions, or oxidations. researchgate.net

The strategic importance of this intermediate lies in its ability to simplify the synthesis of polysubstituted thiazoles, which are often sought after for their potential biological activities. The presence of the protected aldehyde allows for a modular approach to synthesis, where different fragments of a target molecule can be assembled in a stepwise and controlled manner.

Historical Context and Evolution of Thiazole Synthesis Methodologies Relevant to Dioxolane Derivatives

The synthesis of thiazoles has a rich history, with the Hantzsch thiazole synthesis being one of the most classical and widely used methods. wikipedia.orgnih.gov This reaction involves the condensation of an α-haloketone with a thioamide. ijper.org Over the years, numerous variations and improvements to this method have been developed to accommodate a wider range of substrates and to improve reaction efficiency and yields. researchgate.net

Other significant methods for thiazole synthesis include the Cook-Heilbron synthesis, which utilizes α-aminonitriles and carbon disulfide, and Tcherniac's synthesis from α-thiocyanoketones. pharmaguideline.com The development of modern synthetic methodologies has introduced milder and more efficient ways to construct the thiazole ring. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of greener solvents and catalysts. bepls.com

The synthesis of thiazoles bearing a dioxolane substituent, such as this compound, often involves the construction of the thiazole ring with the dioxolane-protected aldehyde already in place on one of the starting materials. For example, a halo-aldehyde protected as a dioxolane could be reacted with a thioamide. Alternatively, a pre-formed thiazole with a formyl group can be protected as a dioxolane. A notable synthetic route involves the lithiation of a thiazole followed by reaction with a suitable electrophile to introduce the dioxolane-containing fragment. researchgate.net The evolution of these synthetic strategies has been crucial for making complex thiazole derivatives more accessible for research and development.

| Method | Description |

| Hantzsch Synthesis | Condensation of an α-haloketone with a thioamide. wikipedia.orgnih.gov |

| Cook-Heilbron Synthesis | Reaction of an α-aminonitrile with carbon disulfide or related reagents. pharmaguideline.com |

| Tcherniac's Synthesis | Hydrolysis or treatment of α-thiocyanoketones with sulfur compounds. pharmaguideline.com |

| Modern Methods | Include microwave-assisted synthesis, multicomponent reactions, and the use of green catalysts and solvents. bepls.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-dioxolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-9-6(8-1)5-3-7-4-10-5/h3-4,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJAQBUOYQZUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773087-09-5 | |

| Record name | 5-(1,3-dioxolan-2-yl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 1,3 Dioxolan 2 Yl 1,3 Thiazole and Its Precursors

Established Synthetic Routes to the 5-(1,3-Dioxolan-2-yl)-1,3-thiazole Framework

The construction of the this compound molecule involves the strategic formation of its two core components: the 1,3-dioxolane (B20135) ring and the 1,3-thiazole ring.

Formation of the 1,3-Dioxolane Moiety via Acetalization Reactions from Carbonyl Precursors

The 1,3-dioxolane moiety is typically introduced by protecting a carbonyl group, most commonly an aldehyde, through an acetalization reaction. This reaction is crucial for masking the reactive aldehyde functionality while other parts of the molecule undergo further transformations. The precursor for this step is often thiazole-5-carbaldehyde.

The general reaction involves treating the carbonyl compound with ethylene (B1197577) glycol in the presence of an acid catalyst. This reversible reaction is driven to completion by removing water, often through azeotropic distillation.

Table 1: Acetalization of Thiazole-5-carbaldehyde

| Reactant | Reagent | Catalyst | Solvent | Conditions | Product |

| Thiazole-5-carbaldehyde | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux, Dean-Stark trap | This compound |

Thiazole (B1198619) Ring Construction Strategies Yielding 5-Substituted Thiazoles

The thiazole ring, a key structural feature, can be synthesized through various methods, with the Hantzsch thiazole synthesis being one of the most prominent. chemhelpasap.comchemicalbook.comorientjchem.org This method involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comchemicalbook.comorientjchem.org For the synthesis of 5-substituted thiazoles, the appropriate α-haloketone precursor is selected to bear the desired substituent at the position that will become the C5 of the thiazole ring.

Another strategy involves the reaction of enaminones with potassium thiocyanate, mediated by the Dess-Martin periodinane (DMP) reagent, to yield thiazole-5-carbaldehydes. nih.govresearchgate.net This cascade reaction involves hydroxyl thiocyanation, intramolecular hydroamination, and thiazole annulation. nih.gov

Synthesis of Halogenated this compound Derivatives as Key Intermediates

Halogenated derivatives of this compound are valuable intermediates that allow for further functionalization of the thiazole ring through cross-coupling reactions and other transformations.

Regioselective Bromination of this compound

The bromination of this compound can be controlled to achieve regioselectivity, yielding specific bromo-substituted isomers. For instance, lithiation of 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole (B1382745) with lithium diisopropylamide (LDA) can lead to a "halogen dance" reaction, where the bromine atom migrates to a different position on the thiazole ring. growingscience.com Subsequent treatment with an electrophile can then introduce a functional group at the lithiated position. growingscience.com

Specifically, the reaction of this compound can be directed to produce 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole, a key synthetic intermediate. growingscience.com

Table 2: Regioselective Bromination Reaction

| Starting Material | Reagent | Conditions | Product |

| This compound | N-Bromosuccinimide | Acetonitrile, Reflux | 2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole |

Other Halogenation Approaches (e.g., Iodination) for Polyfunctionalized Thiazoles

Iodination offers another route to functionalized thiazoles. Iodine-promoted domino reactions have been developed for the synthesis of substituted imidazoles, and similar principles can be applied to thiazole chemistry. acs.org Regioselective electrophilic iodination can be performed on thiazole derivatives to introduce an iodine atom at a specific position, which can then participate in cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.net

Emerging and Sustainable Synthetic Approaches for Thiazoles with Dioxolane Moieties

In line with the principles of green chemistry, new synthetic methods are being developed to reduce the environmental impact of thiazole synthesis. researchgate.netresearchgate.netbohrium.commmumullana.org These approaches focus on using greener solvents, catalysts, and energy sources.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and improving yields in the synthesis of thiazole derivatives. nih.govnih.govingentaconnect.comresearchgate.net Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.govresearchgate.net Furthermore, the use of environmentally benign solvents like water and reusable catalysts are key features of these sustainable methods. bepls.com One-pot, multi-component reactions are also gaining prominence as they reduce the number of synthetic steps and minimize waste. bepls.comnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

| Method | Reaction Time | Yield | Conditions |

| Conventional Heating | 8 hours | Lower | Reflux in methanol |

| Microwave Irradiation | Few minutes | Higher | Solvent-free or in green solvents |

Advanced Reactivity and Derivatization Chemistry of 5 1,3 Dioxolan 2 Yl 1,3 Thiazole and Its Halogenated Analogues

Organometallic Reactions: Regioselective Metallation and Electrophilic Quenching

Organolithium reagents are powerful tools for the deprotonation of heteroaromatic compounds, creating nucleophilic centers that can react with a variety of electrophiles. mt.com The regioselectivity of this lithiation is highly dependent on the substituents present on the thiazole (B1198619) ring and the choice of the organolithium base.

Lithiation of 2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole (B1382745) with Lithium Diisopropylamide (LDA)

The metallation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) with lithium diisopropylamide (LDA) in tetrahydrofuran at -70°C proceeds with high regioselectivity. growingscience.comresearchgate.net The bulky, non-nucleophilic nature of LDA favors deprotonation at the most acidic position, which in this case is the C-5 position of the thiazole ring. growingscience.com This selective lithiation generates a key intermediate, 2-bromo-5-lithio-4-(1,3-dioxolan-2-yl)-1,3-thiazole, which can be subsequently quenched with various electrophiles to introduce functionality at the 5-position. growingscience.comgrowingscience.com

For instance, reaction of the lithiated species with carbonyl compounds such as acetaldehyde and cyclohexanone yields the corresponding secondary and tertiary alcohols, respectively. growingscience.comresearchgate.net This provides a direct route to 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol and 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol. growingscience.com The outcomes of these reactions are summarized in the table below.

| Electrophile | Product | Yield (%) |

| Acetaldehyde | 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol | Not specified |

| Cyclohexanone | 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol | Not specified |

Table 1: Electrophilic quenching of 2-bromo-5-lithio-4-(1,3-dioxolan-2-yl)-1,3-thiazole generated with LDA. growingscience.comresearchgate.net

Lithiation of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole with n-Butyllithium

In contrast to the C-5 lithiation of the 2-bromo analogue with LDA, the reaction of the parent compound, 4-(1,3-dioxolan-2-yl)-1,3-thiazole, with n-butyllithium (n-BuLi) results in deprotonation at the C-2 position. growingscience.comresearchgate.net The C-2 proton of the thiazole ring is known to be the most acidic in the absence of other directing groups, making it susceptible to removal by strong, nucleophilic bases like n-BuLi. pharmaguideline.com Subsequent treatment of the resulting 2-lithiated species with an electrophile such as dimethylformamide (DMF) leads to the formation of 4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde. growingscience.comresearchgate.net

Dual Lithiation Strategies (e.g., with t-Butyllithium) and Formation of Trifunctional 1,3-Thiazoles

A more advanced strategy for the comprehensive functionalization of the thiazole ring involves dual lithiation. The treatment of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole with tert-butyllithium (B1211817) (t-BuLi) in tetrahydrofuran at -80°C results in a simultaneous direct lithiation at the C-5 position and a bromine-lithium exchange at the C-2 position. growingscience.comresearchgate.net This powerful approach generates a dilithiated intermediate, which can be trapped with electrophiles to introduce two new functional groups in a single synthetic operation, leading to the formation of trifunctional 1,3-thiazoles. growingscience.com

The reaction of this dilithiated species with acetaldehyde, for example, yields 1,1'-[4-(1,3-dioxolan-2-yl)-1,3-thiazole-2,5-diyl]di(ethan-1-ol), while reaction with cyclohexanone produces 1,1'-[4-(1,3-dioxolan-2-yl)-1,3-thiazole-2,5-diyl]di(cyclohexan-1-ol). researchgate.net This methodology provides a direct and efficient route to highly substituted thiazole derivatives.

Reactivity with Diverse Electrophiles (e.g., carbonyl compounds, carbon dioxide, silyl (B83357) halides, iodine)

The utility of the lithiated thiazole intermediates is demonstrated by their reactivity with a wide range of electrophiles. Beyond simple carbonyl compounds, the dilithiated species derived from 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole and t-BuLi reacts with morpholin-4-carbaldehyde and N-methoxy-N-methylacetamide to introduce two aldehyde or acetyl groups, respectively. growingscience.com This leads to the formation of 4-(1,3-dioxolan-2-yl)-1,3-thiazole-2,5-dicarbaldehyde and 1,1'-[4-(1,3-dioxolan-2-yl)-1,3-thiazole-2,5-diyl]di(ethan-1-one). growingscience.com

Furthermore, quenching with carbon dioxide (CO2) initially forms an unstable dicarboxylic acid, which undergoes decarboxylation to yield 4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid. growingscience.com This highlights the versatility of these organometallic intermediates in accessing a diverse array of functionalized thiazoles.

| Electrophile | Product | Yield (%) |

| Acetaldehyde | 1,1'-[4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2,5-diyl]di(ethan-1-ol) | Not specified |

| Cyclohexanone | 1,1'-[4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2,5-diyl]di(cyclohexan-1-ol) | Not specified |

| Morpholin-4-carbaldehyde | 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2,5-dicarbaldehyde | Not specified |

| N-methoxy-N-methylacetamide | 1,1'-[4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2,5-diyl]di(ethan-1-one) | Not specified |

| Carbon Dioxide (CO2) | 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid | Not specified |

Table 2: Formation of trifunctional 1,3-thiazoles via dual lithiation and electrophilic quenching. growingscience.comresearchgate.net

Halogen Dance Rearrangements in Dioxolane-Substituted Thiazoles

The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. clockss.orgwikipedia.org This rearrangement can sometimes compete with direct deprotonation, leading to a mixture of products. clockss.org However, in the case of the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole with LDA, no halogen dance rearrangement was observed. growingscience.com Quenching the reaction mixture with a proton source resulted in the quantitative recovery of the starting material, indicating that the bromine atom remains fixed at the C-2 position under these conditions. growingscience.com This lack of rearrangement enhances the synthetic utility of the C-5 lithiation, as it allows for the clean and predictable introduction of a functional group at this position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling) for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules. mdpi.comresearchgate.net The Stille coupling, which involves the reaction of an organostannane with an organic halide or triflate, is a widely used method for the functionalization of heterocyclic systems. wikipedia.org

While specific examples of Stille couplings on this compound were not detailed in the provided search results, the general principles of this reaction are well-established. The reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition to the organic halide. wikipedia.org This is followed by transmetallation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org Given the successful application of other palladium-catalyzed reactions, such as the Suzuki coupling, to thiazole systems, it is highly probable that this compound and its halogenated derivatives would be amenable to functionalization via the Stille reaction. mdpi.comresearchgate.net For instance, a 2-bromo or 5-bromo derivative of this compound could serve as the electrophilic partner, while a variety of organostannanes could be employed to introduce alkyl, alkenyl, aryl, or other groups.

Dioxolane Deprotection and Carbonyl Regeneration

The 1,3-dioxolane (B20135) group is a widely used protecting group for aldehydes and ketones due to its stability under neutral and basic conditions, while being readily cleavable under acidic conditions. The regeneration of the carbonyl group from this compound is a critical step in the synthesis of various functionalized thiazole-5-carbaldehydes.

The standard method for the deprotection of the 1,3-dioxolane group is acid-catalyzed hydrolysis. This reaction involves the protonation of one of the oxygen atoms of the dioxolane ring, followed by ring-opening to form a resonance-stabilized carbocation. Subsequent attack by water and elimination of ethylene (B1197577) glycol yields the desired aldehyde.

Commonly used acidic conditions for this transformation include treatment with aqueous solutions of strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is typically performed in a co-solvent system, such as acetone/water or THF/water, to ensure solubility of the substrate.

More modern and milder methods have also been developed to effect this deprotection, which can be advantageous for substrates sensitive to harsh acidic conditions. These methods often offer improved chemoselectivity. For instance, catalytic amounts of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water can efficiently cleave dioxolanes at moderate temperatures organic-chemistry.orgwikipedia.org. Another innovative approach involves the use of p-sulfonic acid-calix[n]arenes as catalysts in water, often accelerated by microwave irradiation, which can significantly reduce reaction times scielo.br.

| Catalyst/Reagent | Solvent System | Conditions | Notes |

| HCl or H₂SO₄ | Acetone/Water or THF/Water | Room Temp. to Reflux | Standard, robust method |

| NaBArF₄ (catalytic) | Water | 30 °C | Mild, rapid conversion organic-chemistry.orgwikipedia.org |

| p-sulfonic acid-calix[n]arene | Water | Microwave, 160 °C | Fast, reusable catalyst system scielo.br |

| Iodine (catalytic) | Acetone | Room Temp. | Neutral conditions organic-chemistry.org |

Once deprotected, the resulting thiazole-5-carbaldehyde is a versatile intermediate for a variety of chemical transformations. The aldehyde functionality can readily participate in reactions to form new carbon-carbon and carbon-heteroatom bonds.

Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles. For example, it can react with hydrazines to form hydrazones, which themselves can be valuable intermediates or final products. Reaction with hydroxylamine yields oximes, and reaction with primary amines can produce imines (Schiff bases). These reactions are fundamental in building more complex molecular architectures nih.gov.

Wittig and Related Reactions: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction) provide a powerful means to convert the aldehyde into an alkene with high stereocontrol. This allows for the extension of the carbon chain and the introduction of various substituents.

Knoevenagel Condensation: Thiazole-5-carbaldehyde can react with compounds containing active methylene (B1212753) groups (e.g., malonates, cyanoacetates) in the presence of a weak base. This reaction, known as the Knoevenagel condensation, is useful for synthesizing α,β-unsaturated systems, such as ylidenenitriles, which are precursors to other functional groups dntb.gov.ua.

Reductive Amination: The aldehyde can be converted into an amine through reductive amination. This involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction with agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. Conversely, it can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

| Reaction Type | Reagent(s) | Product Type |

| Condensation | Hydrazines, Amines | Hydrazones, Imines |

| Wittig Reaction | Phosphonium ylides | Alkenes |

| Knoevenagel Condensation | Active methylene compounds | α,β-Unsaturated systems |

| Reductive Amination | Amine, NaBH₃CN | Substituted Amines |

| Oxidation | KMnO₄ | Carboxylic Acids |

| Reduction | NaBH₄ | Alcohols |

Other Functionalization Pathways

Beyond the manipulation of the protected aldehyde, the this compound scaffold and its halogenated analogues can be functionalized through several other important synthetic routes.

Metalation and Electrophilic Quench: The thiazole ring can be deprotonated at the C2 position using strong bases like organolithium reagents (e.g., n-butyllithium). The resulting lithiated species is a potent nucleophile that can react with a wide range of electrophiles, such as alkyl halides, aldehydes, ketones, and silyl chlorides, to introduce new substituents at this position researchgate.net.

Halogen Dance Reaction: In halogenated analogues, such as 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole, treatment with lithium diisopropylamide (LDA) can induce a "halogen dance" reaction. This process involves metalation and subsequent bromine migration, typically from the 2-position to the 4-position. The newly formed organolithium intermediate at the 2-position can then be trapped with an electrophile, leading to the synthesis of highly functionalized 4-bromo-2-substituted thiazole derivatives.

Cross-Coupling Reactions: The thiazole ring can be functionalized via transition-metal-catalyzed cross-coupling reactions. For example, conversion of the thiazole into a boronic acid pinacol ester, such as 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole, allows it to participate in Suzuki couplings with aryl or vinyl halides nih.gov. Similarly, halogenated thiazoles can undergo various cross-coupling reactions (e.g., Stille, Sonogashira, Heck) to introduce diverse functionalities.

Late-Stage C-H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds. Methodologies such as copper-catalyzed C-H activation could potentially be applied to the thiazole ring to introduce new groups without the need for pre-functionalization (e.g., halogenation or metalation), offering a more atom-economical approach to derivatization nih.gov.

Mechanistic Investigations and Theoretical Studies on 5 1,3 Dioxolan 2 Yl 1,3 Thiazole Reactivity

Elucidation of Regioselectivity and Site Specificity in Metallation Reactions

Metallation, typically involving deprotonation by a strong base like an organolithium reagent, is a fundamental strategy for functionalizing thiazole (B1198619) rings. The position at which metallation occurs (regioselectivity) is highly dependent on the directing effects of the substituents on the ring. For derivatives of 5-(1,3-dioxolan-2-yl)-1,3-thiazole, the reaction's site-specificity is a crucial factor in synthetic planning.

Research into the lithiation of 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole (B1382745) using lithium diisopropylamide (LDA) has shown that these reactions can be highly selective. researchgate.net The primary sites for deprotonation on the thiazole ring are the C2 and C4 positions, due to the acidity of the protons at these locations, which is enhanced by the electron-withdrawing nature of the ring nitrogen and sulfur atoms. The presence of the dioxolane group at the C5 position further influences the electronic landscape of the molecule, affecting which proton is most readily abstracted by the base. Subsequent treatment of the resulting lithiated intermediate with an electrophile allows for the introduction of a wide range of functional groups, leading to novel 4,5-difunctionalized thiazole derivatives. researchgate.net

Mechanistic Pathways of Halogen Dance Rearrangements

The "halogen dance" is a fascinating base-catalyzed intramolecular rearrangement where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This reaction provides a powerful method for synthesizing isomers that are not easily accessible through direct synthesis. clockss.org

For halogenated derivatives of this compound, the halogen dance rearrangement is a synthetically useful transformation. Studies have shown that treating a compound like 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole with a strong base such as lithium diisopropylamide (LDA) can initiate this rearrangement. researchgate.net The currently accepted mechanism, first systematically proposed by Joseph F. Bunnett, involves a stepwise process rather than an aryne intermediate. wikipedia.org It begins with the deprotonation of the thiazole ring by the base, typically at a position ortho to the halogen, to form a thiazolyl anion. This is followed by a series of intermolecular halogen transfers, ultimately leading to a thermodynamically more stable isomer. wikipedia.orgutexas.edu

The reaction has been successfully applied to prepare highly functionalized thiazoles. For instance, the halogen dance has been used as a key step in the total synthesis of the natural product WS75624 B, which contains a pyridine-thiazole core. nih.gov Furthermore, long-range halogen dance reactions have been observed in more complex systems, such as 4,5-dihalogeno-2-(sulfur-containing heterocyclyl)thiazoles, where a halogen on the thiazole ring migrates to an adjacent heterocyclic ring. nih.gov The choice of base, solvent, and temperature are critical factors that control the reaction pathway and product distribution. wikipedia.org

Kinetic and Thermodynamic Aspects of Derivatization Reactions

The kinetic and thermodynamic parameters of derivatization reactions involving this compound are crucial for understanding reaction feasibility and optimizing conditions. While specific kinetic and thermodynamic data for this exact compound are not extensively documented in publicly available literature, general principles from related thiazole chemistry can be applied.

The halogen dance reaction is primarily driven by thermodynamics, proceeding towards the most stable anionic intermediate. wikipedia.orgutexas.edu The stability of the intermediate is influenced by factors such as the position of the negative charge and the electronic effects of the substituents. The rate of the reaction (kinetics) is influenced by the strength of the base, the temperature, and the solvent. For example, density functional theory (DFT) studies on the halogen dance of 2-bromothiophene (B119243) have suggested that the rate-determining step is the reaction of the substrate with the lithiated product. whiterose.ac.uk

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the structure and reactivity of molecules like this compound at an electronic level.

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic properties of molecules. nih.gov DFT calculations can determine optimized molecular structures, including bond lengths and angles, and provide insights into the molecule's stability and reactivity. For thiazole derivatives, DFT studies have been employed to investigate equilibrium geometries and the stability of various conformations. researchgate.net Such calculations are foundational for understanding how the molecule will interact with other reagents.

Table 1: Representative Theoretical Data for Thiazole Derivatives

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Bond Lengths (C-S) | Thiazole ring C-S bond distances | ~1.71-1.77 Å |

| Bond Lengths (C-N) | Thiazole ring C-N bond distances | ~1.30-1.38 Å |

| Bond Angles | Internal angles of the thiazole ring | Vary depending on substitution |

Note: The values are general for thiazole derivatives and can vary for this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and spatial distribution of these orbitals are key predictors of chemical behavior.

The HOMO indicates the region of the molecule most likely to donate electrons (act as a nucleophile), while the LUMO indicates the region most likely to accept electrons (act as an electrophile). wikipedia.orgpku.edu.cn For thiazole derivatives, the HOMO is typically spread over the thiazole ring, indicating its potential to react with electrophiles. dntb.gov.ua The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. dntb.gov.ua FMO analysis is crucial for predicting the outcomes of pericyclic reactions and understanding interactions with electrophiles and nucleophiles. wikipedia.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. scispace.com It provides a color-coded map of charge distribution, identifying electron-rich and electron-poor regions.

In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. researchgate.netnih.gov For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of the dioxolane group, indicating these as potential sites for interaction with electrophiles or for hydrogen bonding. nih.gov This visual tool is invaluable for predicting how the molecule will orient itself when approaching another reactant. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 5 1,3 Dioxolan 2 Yl 1,3 Thiazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 5-(1,3-Dioxolan-2-yl)-1,3-thiazole. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR experiments, a comprehensive picture of the molecule's atomic arrangement can be constructed.

Comprehensive Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton on the thiazole (B1198619) ring at position 2 (H-2) appears as a singlet at approximately 8.89 ppm. chemicalbook.com The proton at position 4 (H-4) resonates as a singlet around 7.99 ppm, while the proton at position 5 (H-5) is observed further upfield as a singlet near 7.44 ppm. chemicalbook.com The dioxolane ring protons exhibit characteristic signals as well. The methine proton of the dioxolane ring typically appears as a singlet, while the methylene (B1212753) protons present as a multiplet, reflecting their chemical environment.

Interactive Data Table: ¹H NMR Chemical Shifts for Thiazole Protons

| Proton | Chemical Shift (ppm) in CDCl₃ | Multiplicity |

|---|---|---|

| H-2 (Thiazole) | ~8.89 | Singlet |

| H-4 (Thiazole) | ~7.99 | Singlet |

| H-5 (Thiazole) | ~7.44 | Singlet |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Detailed Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The carbon atoms of the thiazole ring exhibit characteristic chemical shifts. For instance, in related thiazole structures, the C-2 carbon can appear in the range of 164.6–172.7 ppm, while the C-4 and C-5 carbons resonate at different positions depending on the substituents. nih.gov The carbon of the dioxolane ring attached to two oxygen atoms (the acetal (B89532) carbon) typically shows a signal in the downfield region of the spectrum. The methylene carbons of the dioxolane ring resonate at higher field strengths.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Thiazole Derivatives

| Carbon | Typical Chemical Shift Range (ppm) |

|---|---|

| C-2 (Thiazole) | 164.6 - 172.7 |

| C-4 (Thiazole) | Varies with substitution |

| C-5 (Thiazole) | Varies with substitution |

| Acetal Carbon (Dioxolane) | Downfield region |

| Methylene Carbons (Dioxolane) | Upfield region |

Note: These are general ranges and the exact chemical shifts for this compound would require specific experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) experiments would reveal the coupling between adjacent protons, confirming the proton network within the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would firmly establish the connection between the dioxolane and thiazole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is particularly useful for determining the stereochemistry of derivatives.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, which in turn allows for the calculation of its elemental composition with high accuracy. mdpi.comiaph.es This technique provides a measured mass-to-charge ratio (m/z) with a high degree of precision, often to four or more decimal places. mdpi.com The experimentally determined accurate mass can then be compared to the calculated mass for the expected molecular formula (C₆H₇NO₂S), providing strong evidence for the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. ekb.eg By inducing fragmentation and analyzing the resulting daughter ions, valuable structural information can be obtained, confirming the connectivity of the thiazole and dioxolane rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.netscialert.net

In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching of the aromatic thiazole ring and the aliphatic dioxolane ring. The C=N and C=C stretching vibrations of the thiazole ring typically appear in the region of 1650-1450 cm⁻¹. cdnsciencepub.com The C-S stretching vibration of the thiazole ring is also a key diagnostic peak. researchgate.net The dioxolane ring would exhibit strong C-O stretching bands.

Raman spectroscopy, which is sensitive to non-polar bonds, can provide complementary information, particularly for the C=C and C-S bonds of the thiazole ring. scialert.net

Interactive Data Table: Expected Vibrational Bands for this compound

| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch (Thiazole) | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (Dioxolane) | 3000 - 2850 | IR, Raman |

| C=N Stretch (Thiazole) | 1650 - 1550 | IR, Raman |

| C=C Stretch (Thiazole) | 1600 - 1450 | IR, Raman |

| C-O Stretch (Dioxolane) | 1200 - 1000 | IR |

| C-S Stretch (Thiazole) | 800 - 600 | IR, Raman |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula, C₆H₇NO₂S. A close agreement between the experimental and calculated values provides strong evidence for the empirical formula of the compound. For instance, for a derivative like 1-(2-(5-(3,4-Dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one with the formula C₂₉H₂₈N₄O₃S, the calculated elemental composition would be C, 67.95%; H, 5.51%; N, 10.93%; O, 9.36%; S, 6.25%. ekb.eg Experimental values that closely match these calculated percentages would confirm the elemental composition.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This powerful analytical technique provides unequivocal proof of molecular structure by mapping the electron density within a crystal lattice. The resulting structural data includes atomic coordinates, bond lengths, bond angles, and torsional angles, which together define the conformation of the molecule and the nature of intermolecular interactions in the solid state.

While a specific single-crystal X-ray diffraction study for "this compound" is not publicly available at the time of this writing, the structural features of this molecule can be inferred from crystallographic data of related thiazole and 1,3-dioxolane (B20135) derivatives.

Expected Structural Features of the Thiazole Ring:

The 1,3-thiazole ring is an aromatic five-membered heterocycle. X-ray diffraction studies of numerous thiazole derivatives consistently show that the thiazole ring is essentially planar. This planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms and the delocalization of π-electrons within the ring system. The endocyclic bond angles in the thiazole ring typically deviate from the ideal 120° of a perfect pentagon due to the different sizes and electronic requirements of the sulfur, nitrogen, and carbon atoms.

Based on a survey of related structures, the expected bond lengths and angles for the thiazole moiety of "this compound" are presented in Table 1. These values represent typical geometries for 5-substituted thiazole rings.

Table 1: Representative Bond Lengths and Angles for a 5-Substituted 1,3-Thiazole Ring

| Parameter | Atom 1 | Atom 2 | Expected Value |

| Bond Length (Å) | S1 | C2 | ~ 1.72 |

| C2 | N3 | ~ 1.31 | |

| N3 | C4 | ~ 1.37 | |

| C4 | C5 | ~ 1.36 | |

| C5 | S1 | ~ 1.73 | |

| Bond Angle (°) | C5-S1-C2 | ~ 90 | |

| S1-C2-N3 | ~ 115 | ||

| C2-N3-C4 | ~ 110 | ||

| N3-C4-C5 | ~ 116 | ||

| C4-C5-S1 | ~ 109 |

Note: These are generalized, representative values based on known thiazole structures and are not from a direct experimental determination for this compound.

Conformation of the 1,3-Dioxolane Ring:

The 1,3-dioxolane ring is a five-membered saturated heterocycle. Unlike the planar thiazole ring, the dioxolane ring is non-planar to minimize steric strain. It typically adopts one of two low-energy conformations: the "envelope" (or "sofa") conformation, where four atoms are coplanar and the fifth is out of the plane, or the "twist" (or "half-chair") conformation, where no four atoms are coplanar. The specific conformation adopted in the solid state can be influenced by the nature of the substituent at the C2 position and by crystal packing forces.

In the case of "this compound," the thiazole group is attached to the C2 position of the dioxolane ring. The relative orientation of the thiazole and dioxolane rings is a key structural feature that would be precisely determined by an X-ray crystal structure analysis. This orientation is defined by the torsion angles around the C5(thiazole)-C2(dioxolane) bond.

Without experimental data for the title compound, a definitive statement on the conformation of the dioxolane ring and its orientation relative to the thiazole ring cannot be made. However, analysis of other 2-substituted 1,3-dioxolane crystal structures suggests that an envelope or a twist conformation is highly probable.

Strategic Applications and Synthetic Utility of 5 1,3 Dioxolan 2 Yl 1,3 Thiazole in Complex Molecule Synthesis

Role as a Privileged Building Block for Polyfunctionalized Heterocycles

The thiazole (B1198619) ring is a prominent scaffold in numerous biologically active compounds and approved drugs, exhibiting a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The presence of the dioxolane group at the 5-position of the thiazole ring in 5-(1,3-Dioxolan-2-yl)-1,3-thiazole provides a latent aldehyde functionality, which, in concert with the inherent reactivity of the thiazole core, makes it a privileged starting material for the construction of more complex, polyfunctionalized heterocyclic systems.

The thiazole nucleus itself offers multiple sites for chemical modification. The C2 position is susceptible to deprotonation by strong bases like organolithium reagents, creating a nucleophilic center that can react with various electrophiles. pharmaguideline.com Conversely, electrophilic substitution reactions tend to occur at the C5 position, although the presence of the dioxolane group in the target compound directs reactivity to other positions. pharmaguideline.com This dual reactivity allows for a stepwise and controlled introduction of different functional groups, leading to highly decorated thiazole derivatives.

For instance, the lithiated species of this compound can be engaged in reactions with a variety of electrophiles to introduce substituents at the C2 position. Subsequent deprotection of the dioxolane to reveal the formyl group opens up a plethora of further transformations, such as condensation reactions, to build fused heterocyclic systems or introduce additional side chains. This strategic approach has been instrumental in the synthesis of novel compounds with potential therapeutic applications.

Utilization as a Masked Formyl Synthon in Stereoselective Organic Transformations and the "Thiazole-Aldehyde Synthesis" Concept

The 1,3-dioxolane (B20135) group serves as a robust protecting group for the formyl functionality, effectively masking its reactivity until its strategic unveiling is required. This feature is particularly valuable in multi-step syntheses where the presence of a free aldehyde would interfere with earlier reaction steps. The "Thiazole-Aldehyde Synthesis" concept leverages this masked synthon, allowing for the initial construction of a complex molecular framework around the stable thiazole-dioxolane core, followed by the deprotection and subsequent reaction of the aldehyde.

A key advantage of this approach is the ability to perform stereoselective transformations. The generation of a 1,3-dioxolan-2-yl cation intermediate during certain reactions allows for the stereoselective trapping of this cation by nucleophiles, leading to the formation of substituted dioxolanes with high diastereoselectivity. nih.gov This stereocontrol is crucial in the synthesis of chiral molecules, a cornerstone of modern drug discovery. The thiazole moiety itself can also act as a chiral auxiliary in asymmetric reactions, further expanding the stereoselective utility of its derivatives. lifechemicals.com

The deprotection of the dioxolane is typically achieved under mild acidic conditions, which are often compatible with a wide range of other functional groups present in the molecule. This orthogonality makes this compound a highly practical and versatile masked formyl synthon in complex organic synthesis.

Precursor for the Generation of Diverse Thiazole Libraries for Chemical Screening

The increasing demand for novel bioactive compounds in drug discovery has fueled the development of combinatorial chemistry and high-throughput screening. The generation of chemical libraries containing a diverse set of related compounds is a powerful strategy for identifying new drug leads. researchgate.net this compound is an ideal starting material for the construction of such libraries due to the ease with which both the thiazole core and the latent aldehyde can be functionalized.

A general strategy for library synthesis involves the initial diversification of the thiazole ring, for example, by reacting the lithiated C2 position with a variety of electrophiles. This initial set of compounds can then be subjected to deprotection of the dioxolane group, revealing the aldehyde. This aldehyde can then be reacted with a second set of diverse reagents, such as amines in reductive amination or Wittig reagents, to introduce further diversity. This two-dimensional diversification strategy allows for the rapid generation of a large and structurally diverse library of thiazole derivatives from a single, readily available precursor.

These libraries can then be screened against various biological targets to identify "hit" compounds with desired activities. The modular nature of the synthesis allows for the rapid optimization of these hits by systematically varying the substituents on the thiazole ring and the side chain derived from the aldehyde.

| Library Generation Strategy | Description |

| Initial Diversification | Reaction at the C2 position of the thiazole ring with a variety of electrophiles. |

| Deprotection | Mild acidic hydrolysis to unmask the formyl group at the C5 position. |

| Secondary Diversification | Reaction of the aldehyde with a second set of diverse reagents (e.g., amines, Wittig reagents). |

Applications in the Synthesis of Ligands for Organometallic Catalysis and Material Science

The utility of this compound extends beyond medicinal chemistry into the realms of organometallic catalysis and materials science. Thiazole-containing compounds can act as ligands for transition metals, forming stable complexes that can catalyze a variety of organic transformations. frontiersin.org The ability to introduce diverse functionalities onto the thiazole ring using the strategies described above allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn can influence the activity and selectivity of the metal catalyst.

In material science, thiazole-based compounds, particularly those with extended π-conjugated systems, are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgresearchgate.net The thiazolo[5,4-d]thiazole (B1587360) fused system, for example, is an electron-deficient unit that exhibits high oxidative stability and planarity, facilitating efficient intermolecular π-π stacking. rsc.org Starting from this compound, synthetic routes can be devised to construct such extended conjugated systems. The aldehyde functionality, after deprotection, can be used to introduce aryl groups or other conjugated fragments, thereby modulating the electronic and photophysical properties of the final material.

The versatility of this building block allows for the systematic modification of the molecular structure to optimize its performance in specific applications, making it a valuable tool for the development of new functional materials.

Conclusion and Outlook in 5 1,3 Dioxolan 2 Yl 1,3 Thiazole Research

Summary of Key Contributions to the Field of Thiazole (B1198619) Chemistry

The primary contribution of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole to the field of thiazole chemistry is its function as a stable and protected precursor to 5-formylthiazole. The thiazole ring is a privileged scaffold found in numerous pharmacologically active compounds, including the vitamin Thiamine and drugs like Sulfathiazole and Ritonavir. fabad.org.tranalis.com.my The formyl group at the C5 position is a versatile functional handle for elaboration into more complex structures, but its high reactivity can complicate multi-step syntheses.

By masking the aldehyde as a dioxolane acetal (B89532), chemists can perform a variety of chemical transformations on other parts of the molecule without unintended reactions of the formyl group. organic-chemistry.org The dioxolane is robust enough to withstand many reaction conditions, including those used in metal-catalyzed cross-coupling and the formation of other functional groups. organic-chemistry.orgrsc.org The synthesis of the title compound, often achieved through methods like the lithiation of a thiazole precursor, provides reliable access to this key intermediate. researchgate.net This has facilitated the incorporation of the 5-formylthiazole unit into novel molecular frameworks aimed at applications in medicinal chemistry, agrochemicals, and materials science. rsc.orgkuey.netacs.org

Identification of Remaining Challenges and Unexplored Synthetic Avenues

Despite its utility, research involving this compound is not without its challenges. The development of more efficient and sustainable synthetic routes to the compound itself remains an important goal. bepls.com While established methods exist, they often rely on harsh conditions, such as strong bases at very low temperatures, or multi-step procedures that can be inefficient. bepls.comijper.org

Key challenges include:

Greener Synthesis: Current synthetic protocols often generate significant chemical waste. The development of catalytic, one-pot, or chemoenzymatic methods that reduce environmental impact is highly desirable. bepls.comnih.gov

Functional Group Tolerance: The deprotection of the dioxolane group typically requires acidic conditions, which can be incompatible with sensitive functional groups in a complex target molecule. organic-chemistry.org This limits the synthetic strategies available for molecules that contain acid-labile moieties.

Direct Functionalization: Exploring direct C-H functionalization techniques to install the dioxolanyl group onto a pre-formed thiazole ring under milder conditions is a significant synthetic challenge. Success in this area would streamline the synthesis of this important building block.

Unexplored synthetic avenues include the development of novel protecting groups for the 5-formylthiazole that can be removed under orthogonal conditions (e.g., light, specific enzymes, or mild redox reactions), thereby expanding its synthetic utility.

Future Directions in Synthetic Methodology Development and Advanced Applications

The future of research on this compound is poised to advance in several exciting directions, driven by the continuous demand for novel functional molecules.

Synthetic Methodology: Future efforts will likely focus on the development of novel synthetic methods that are more atom-economical and environmentally benign. bepls.com This includes the use of flow chemistry for safer and more scalable production and the application of photocatalysis to enable new reaction pathways under mild conditions. organic-chemistry.org Furthermore, creating methodologies that allow for the late-stage introduction of the protected formyl group onto complex thiazole-containing molecules would be a significant breakthrough. rsc.org

Advanced Applications:

Medicinal Chemistry: As a versatile building block, this compound will continue to be instrumental in the synthesis of new libraries of thiazole derivatives for drug discovery. nih.govresearchgate.net These libraries can be screened for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. fabad.org.trnumberanalytics.commdpi.com The formyl group can be readily converted into imines, oximes, and other functionalities to probe interactions with biological targets. nih.gov

Materials Science: The thiazole ring is an electron-rich heterocycle, making it an attractive component for organic electronic materials. kuey.net The formyl precursor allows for the synthesis of conjugated polymers, dyes, and sensors. rsc.org Future work could explore the creation of novel thiazole-based materials for applications in organic light-emitting diodes (OLEDs), photovoltaics, and chemical sensors.

Catalysis: Thiazole derivatives can serve as precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. fabad.org.tr The this compound scaffold provides a route to developing new catalysts with unique steric and electronic properties for asymmetric synthesis and other challenging transformations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(1,3-Dioxolan-2-yl)-1,3-thiazole, and how can its purity be validated?

- Answer : A common approach involves lithiation of 1,3-thiazole derivatives followed by boronate formation. For example, 2-(trimethylsilyl)-1,3-thiazole can be treated with n-butyllithium in THF at low temperatures (−78°C), then reacted with triisopropylborate and pinacol to yield the boronate-substituted thiazole. Purification via cyclohexane extraction and validation by -/-NMR (e.g., δ = 8.33 ppm for thiazole protons) are critical . Purity can be confirmed using elemental analysis and HPLC with UV detection.

Q. How is the structural integrity of this compound confirmed experimentally?

- Answer : Multinuclear NMR (, ) is essential for verifying substitution patterns and dioxolane ring integration. For instance, the dioxolane protons typically appear as a multiplet at δ = 1.27–1.38 ppm, while thiazole protons resonate downfield (δ = 8.33–8.99 ppm). IR spectroscopy can confirm functional groups (e.g., B–O bonds at ~1350 cm) . X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive structural proof .

Q. What solvents and conditions are optimal for stabilizing this compound during synthesis?

- Answer : Anhydrous THF is preferred for lithiation steps to avoid premature hydrolysis. Reactions should be conducted under inert atmospheres (argon/nitrogen) at −78°C to stabilize intermediates. Post-reaction, acidic workup (pH 5 with glacial acetic acid) ensures boronate ester stability .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected -NMR shifts) in thiazole derivatives?

- Answer : Discrepancies may arise from rotameric equilibria or solvent effects. For example, NH protons in thiazoles can appear as broad singlets (δ = 10.46–10.89 ppm) due to hydrogen bonding. Variable-temperature NMR or deuterated solvent screening (e.g., DMSO-*d vs. CDCl) can clarify dynamic effects . Computational modeling (DFT) may predict chemical shifts for comparison .

Q. What strategies improve the low yield of this compound in boronation reactions?

- Answer : Yield optimization requires strict control of stoichiometry (e.g., 1.2 equiv. triisopropylborate) and reaction time (≥90 min). Ultrasonic techniques during crystallization enhance nanoparticle formation and purity . Alternative catalysts (e.g., Pd-mediated cross-coupling) or microwave-assisted synthesis may reduce side reactions .

Q. How can computational methods guide the design of bioactive this compound derivatives?

- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., bacterial enzymes). For antibacterial applications, substituents like 4-chlorophenyl or 4-fluorophenyl enhance lipophilicity and membrane penetration, as shown in chlorosubstituted thiazole derivatives . QSAR models correlate electronic parameters (Hammett σ) with MIC values .

Q. What experimental protocols validate the antibacterial activity of thiazole derivatives?

- Answer : Use the agar disc diffusion method against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. Nanoparticle formulations (prepared via ultrasonic techniques) improve bioavailability. Activity is quantified by zone-of-inhibition measurements and compared to standard antibiotics (e.g., ampicillin) .

Methodological Notes

- Spectral Contradictions : Always cross-validate NMR assignments with COSY/HSQC experiments to distinguish overlapping signals .

- Biological Assays : Include positive/negative controls and triplicate measurements to ensure reproducibility in antimicrobial studies .

- Crystallography : Refine structures using SHELXL with high-resolution data (≤1.0 Å) and validate with R-factor convergence (<5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.